The Definitive Technical Guide to 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7): Synthesis, Reactivity, and Applications in Drug Development
The Definitive Technical Guide to 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7): Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
As pharmaceutical pipelines increasingly focus on targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds, the demand for highly functionalized, predictable building blocks has surged. 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7) stands out as a premier bifunctional intermediate. Combining the basic, hydrogen-bond-accepting properties of a pyridine ring with the electrophilic reactivity of an acrylonitrile moiety, this compound is indispensable for advanced drug development and chemical biology.
This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, mechanistic synthesis, and pharmacological applications of 3-(Pyridin-4-yl)acrylonitrile.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of 3-(Pyridin-4-yl)acrylonitrile is critical for optimizing reaction conditions and predicting its behavior in biological assays. The electron-withdrawing nature of both the cyano group and the para-substituted pyridine nitrogen makes the intervening alkene highly electron-deficient.
Table 1: Core Physicochemical and Safety Data
| Parameter | Specification / Data |
| Chemical Name | 3-(Pyridin-4-yl)acrylonitrile |
| CAS Number | 24490-79-7 |
| Molecular Formula | C8H6N2 |
| Molecular Weight | 130.15 g/mol |
| Appearance | Solid or semi-solid |
| Standard Purity | ≥ 95% (Commercial standard) |
| Storage Conditions | Sealed in dry conditions, room temperature |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful/Irritant) |
Synthetic Methodologies: Causality and Protocols
As a Senior Application Scientist, I emphasize that successful synthesis is not just about following a recipe; it is about understanding the thermodynamic and kinetic forces at play. Below are the two most robust, field-proven methodologies for synthesizing 3-(Pyridin-4-yl)acrylonitrile.
Route A: Horner-Wadsworth-Emmons (HWE) Olefination
Causality & Rationale: While a classic Knoevenagel condensation might seem intuitive, the Horner-Wadsworth-Emmons (HWE) olefination is vastly superior for this substrate. By utilizing diethyl cyanomethylphosphonate[1] and pyridine-4-carboxaldehyde, the HWE reaction operates under strict thermodynamic control. The bulky phosphonate intermediate overwhelmingly dictates the formation of the (E)-alkene isomer. Furthermore, the byproduct (diethyl phosphate) is highly water-soluble, allowing for a seamless aqueous workup that avoids the complex emulsion issues typical of Knoevenagel routes.
Step-by-Step Protocol:
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Deprotonation: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Carbanion Formation: Add 1.05 equivalents of diethyl cyanomethylphosphonate dropwise. Causality: Slow addition controls the exothermic evolution of H₂ gas and prevents localized overheating, which can degrade the phosphonate.
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Nucleophilic Attack: Once gas evolution ceases (indicating complete carbanion formation), add 1.0 equivalent of pyridine-4-carboxaldehyde dropwise.
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Elimination: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Causality: The thermal energy drives the breakdown of the oxaphosphetane intermediate into the desired alkene and diethyl phosphate.
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating System:
To confirm the success and stereochemistry of the reaction, run a ¹H NMR spectrum of the crude product. The vinylic protons of the (E)-isomer will display a characteristic trans-coupling constant (
Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons olefination.
Route B: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling
Causality & Rationale: For laboratories lacking access to phosphonate reagents, the Mizoroki-Heck reaction offers a direct C-H functionalization route. Coupling 4-bromopyridine with acrylonitrile utilizes Palladium catalysis[2]. Causality: 4-bromopyridine is highly electron-deficient, making the initial oxidative addition by Pd(0) kinetically sluggish. To overcome this activation barrier, elevated temperatures (90-110 °C) and a robust phosphine ligand (e.g., P(o-tol)₃) are strictly required[3].
Step-by-Step Protocol:
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Catalyst Assembly: In a Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq), acrylonitrile (1.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
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Solvent & Base: Add degassed DMF and Triethylamine (Et₃N, 3.0 eq). Causality: Et₃N serves a dual purpose: neutralizing the hydrochloride salt of the pyridine and acting as the terminal base to regenerate the Pd(0) catalyst via
-hydride elimination. -
Coupling: Heat the sealed system to 100 °C for 12 hours.
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Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validating System: Monitor the consumption of 4-bromopyridine via LC-MS. The appearance of the molecular ion peak at m/z 131.1 [M+H]⁺ confirms product formation. The complete disappearance of the m/z 158/160 isotopic doublet ensures the starting halide is fully consumed.
Applications in Drug Development & Chemical Biology
Precursor for Complex Alkaloids (Rucaparib Synthesis)
3-(Pyridin-4-yl)acrylonitrile and its derivatives are not merely end-products; they are powerful springboards for total synthesis. Notably, related 2-aminocinnamonitrile derivatives are utilized in the concise total synthesis of Rucaparib , an FDA-approved PARP inhibitor for ovarian and prostate cancers. Through a cyanide-catalyzed imino-Stetter reaction, the acrylonitrile moiety is elegantly cyclized into complex indole-3-acetic acid derivatives, proving the scaffold's utility in constructing highly sterically hindered alkaloid frameworks[4].
Targeted Covalent Inhibitors (TCIs)
In modern drug design, the acrylonitrile group acts as a highly tunable Michael acceptor . Because the alkene is flanked by two electron-withdrawing groups (the nitrile and the pyridine ring), it is exceptionally electrophilic. When incorporated into a ligand that binds a specific kinase or enzyme, this moiety is perfectly primed to undergo a nucleophilic attack by a proximal cysteine residue in the target protein's active site, forming an irreversible covalent thioether bond.
Caption: Mechanism of irreversible covalent inhibition via Michael addition.
References
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Total Synthesis of Rucaparib - Semantic Scholar. [Link]
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Enhanced Ligand Discovery through Generative AI: Application to the Mizoroki-Heck Reaction - ChemRxiv.[Link]
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MOLEKULAD (Diethyl cyanomethylphosphonate) - Gentaur. [Link]
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(2Z)-3-(4-吡啶基)丙烯腈| 123293-75-4 (Heck Reaction) - Molaid.[Link]
